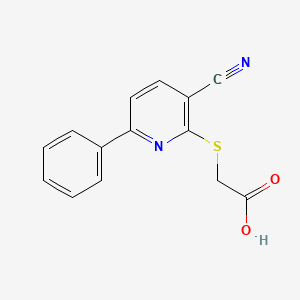
2-((3-Cyano-6-phenylpyridin-2-yl)thio)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-Cyano-6-phenylpyridin-2-yl)thio)acetic acid is a chemical compound with the molecular formula C14H10N2O2S and a molecular weight of 270.31 g/mol . This compound is characterized by the presence of a cyano group, a phenyl group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-6-phenylpyridin-2-yl)thio)acetic acid typically involves the reaction of 3-cyano-6-phenylpyridine with thioacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-Cyano-6-phenylpyridin-2-yl)thio)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines .
Applications De Recherche Scientifique
2-((3-Cyano-6-phenylpyridin-2-yl)thio)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-((3-Cyano-6-phenylpyridin-2-yl)thio)acetic acid involves its interaction with specific molecular targets and pathways. The cyano group and the phenylpyridine moiety play crucial roles in its reactivity and binding affinity to various targets. The exact pathways and targets may vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyano-6-phenylpyridine: Shares the pyridine and phenyl groups but lacks the thioacetic acid moiety.
Thioacetic acid: Contains the thio group but lacks the cyano and phenylpyridine components.
2-((3-Cyano-6-phenylpyridin-2-yl)thio)propanoic acid: Similar structure with a propanoic acid group instead of acetic acid.
Propriétés
IUPAC Name |
2-(3-cyano-6-phenylpyridin-2-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2S/c15-8-11-6-7-12(10-4-2-1-3-5-10)16-14(11)19-9-13(17)18/h1-7H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGNWDLNKWLVPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
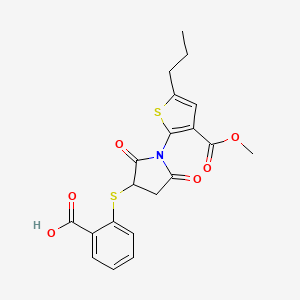
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[cyclopropyl(methyl)sulfamoyl]benzamide](/img/structure/B2464841.png)
![2-(2-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2464843.png)
![4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2464845.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2464846.png)
![3-({[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-bromophenyl)pyridazine](/img/structure/B2464850.png)
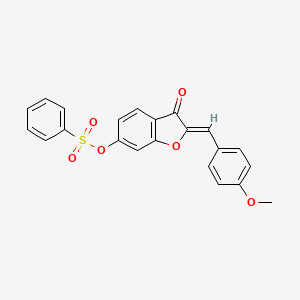
![4-{6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl}morpholine](/img/structure/B2464852.png)
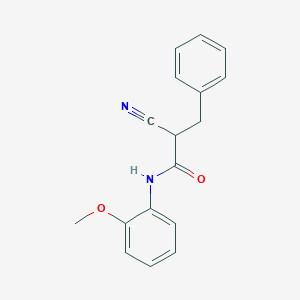

![4-(4-chlorobenzenesulfonyl)-2-(2-methylphenyl)-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2464857.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2464860.png)
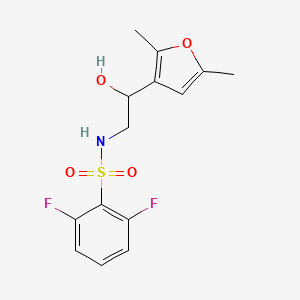
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2464862.png)
